molecular formula C16H13NO3 B14666246 alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid CAS No. 51234-58-3

alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid

Katalognummer: B14666246
CAS-Nummer: 51234-58-3
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: CPJAIYJPNFTBRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family, which is known for its diverse biological and chemical properties Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of 2-aminophenols followed by an acid-mediated ring closure . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis . These methods not only improve the yield but also reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid can be compared with other benzoxazole derivatives such as:

    2-Phenylbenzoxazole: Known for its antimicrobial properties.

    6-Methylbenzoxazole: Studied for its anti-inflammatory effects.

    2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

51234-58-3

Molekularformel

C16H13NO3

Molekulargewicht

267.28 g/mol

IUPAC-Name

2-(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid

InChI

InChI=1S/C16H13NO3/c1-10(16(18)19)12-7-8-13-14(9-12)20-15(17-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)

InChI-Schlüssel

CPJAIYJPNFTBRV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.